molecular formula C9H10INO3 B12942663 Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Cat. No.: B12942663
M. Wt: 307.08 g/mol
InChI Key: FIFKFDXWISREDA-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is a heterocyclic compound that contains both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dihydrofuran derivative with an iodinated pyrrole precursor. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
  • Ethyl 6-chloro-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
  • Ethyl 6-fluoro-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Uniqueness

Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its bromo, chloro, or fluoro analogs .

Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

ethyl 4-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-6-carboxylate

InChI

InChI=1S/C9H10INO3/c1-2-14-9(12)7-5-3-13-4-6(5)8(10)11-7/h11H,2-4H2,1H3

InChI Key

FIFKFDXWISREDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2COCC2=C(N1)I

Origin of Product

United States

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